molecular formula C15H19NO2 B12957971 tert-Butyl (2-ethynyl-4,5-dimethylphenyl)carbamate

tert-Butyl (2-ethynyl-4,5-dimethylphenyl)carbamate

Cat. No.: B12957971
M. Wt: 245.32 g/mol
InChI Key: MUJDNLCTGBKBNL-UHFFFAOYSA-N
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Description

tert-Butyl (2-ethynyl-4,5-dimethylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. The compound’s structure includes a tert-butyl group, an ethynyl group, and a dimethylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-ethynyl-4,5-dimethylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-ethynyl-4,5-dimethylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-ethynyl-4,5-dimethylphenyl)carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced, especially at the ethynyl group, to form corresponding alkenes or alkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed:

    Oxidation: Oxidized derivatives of the ethynyl group.

    Reduction: Reduced forms of the ethynyl group, such as alkenes or alkanes.

    Substitution: Various substituted derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-ethynyl-4,5-dimethylphenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers are exploring its use in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2-ethynyl-4,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (2,4-dimethylphenyl)carbamate

Comparison: Compared to similar compounds, tert-Butyl (2-ethynyl-4,5-dimethylphenyl)carbamate is unique due to the presence of both ethynyl and dimethyl groups on the aromatic ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-(2-ethynyl-4,5-dimethylphenyl)carbamate

InChI

InChI=1S/C15H19NO2/c1-7-12-8-10(2)11(3)9-13(12)16-14(17)18-15(4,5)6/h1,8-9H,2-6H3,(H,16,17)

InChI Key

MUJDNLCTGBKBNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C#C

Origin of Product

United States

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